molecular formula C25H21N3O5 B7718141 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide

Katalognummer B7718141
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: LSAZBLYVTJYQFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as HMN-214 and is a member of the class of benzamides.

Wirkmechanismus

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound also induces apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been shown to have minimal toxicity in normal cells and tissues. However, it can cause side effects such as gastrointestinal disturbances and hematological abnormalities in some patients.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide in lab experiments is its ability to target multiple signaling pathways, making it a potential candidate for combination therapy. However, the limitations include its low solubility in water and the need for further studies to determine its optimal dosage and administration.

Zukünftige Richtungen

There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. These include:
1. Investigating its potential applications in other diseases such as autoimmune disorders and neurological disorders.
2. Developing new formulations and delivery methods to improve its solubility and bioavailability.
3. Conducting clinical trials to determine its safety and efficacy in humans.
4. Identifying biomarkers that can predict the response to this compound in cancer patients.
Conclusion:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is a promising compound with potential applications in cancer treatment. Its ability to target multiple signaling pathways and enhance the activity of chemotherapy drugs makes it a potential candidate for combination therapy. Further research is needed to determine its optimal dosage and administration and to investigate its potential applications in other diseases.

Synthesemethoden

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide involves the reaction of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 2-methoxyaniline to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been investigated for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival. It has also been shown to enhance the activity of chemotherapy drugs, making it a potential candidate for combination therapy.

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-16-7-8-18-14-19(24(29)26-21(18)13-16)15-27(22-5-3-4-6-23(22)33-2)25(30)17-9-11-20(12-10-17)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAZBLYVTJYQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.